molecular formula C16H32MnO4 B093217 Manganese 2-ethylhexanoate CAS No. 15956-58-8

Manganese 2-ethylhexanoate

Cat. No.: B093217
CAS No.: 15956-58-8
M. Wt: 343.36 g/mol
InChI Key: MIMZZKDIKWTJKB-UHFFFAOYSA-N
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Description

Manganese 2-ethylhexanoate is an organometallic compound with the chemical formula C₁₆H₃₀MnO₄. It is a manganese salt of 2-ethylhexanoic acid and is commonly used as a catalyst in various industrial applications, particularly in the production of coatings, inks, and paints. This compound is known for its solubility in organic solvents and its effectiveness in promoting oxidation and polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of manganese 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a divalent manganese salt. The process begins by heating 2-ethylhexanoic acid and an alkali solution to a temperature between 90-100°C. An aqueous solution of a divalent manganese salt is then added dropwise to the heated mixture. After the reaction is complete, the mixture is cooled to room temperature to obtain a solid form of this compound. This solid is then pulverized into a fine powder using a low-temperature pulverizer .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to ensure precise temperature control and efficient mixing. The resulting product is often used as an environment-friendly drier for coatings, oil paints, and printing inks .

Chemical Reactions Analysis

Types of Reactions: Manganese 2-ethylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective as a catalyst in oxidation reactions, where it promotes the formation of manganese oxides.

Common Reagents and Conditions:

    Oxidation: In basic solutions, this compound can be oxidized by hydrogen peroxide to form manganese dioxide (MnO₂).

    Reduction: this compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

    Substitution: This compound can undergo substitution reactions with various ligands, forming new organometallic complexes.

Major Products: The major products formed from these reactions include manganese oxides (MnO, Mn₂O₃, Mn₃O₄) and various manganese-ligand complexes .

Scientific Research Applications

Paints and Coatings

Manganese 2-ethylhexanoate is primarily used as a drier in paint formulations. Its role as a catalyst accelerates the drying process of alkyd resins, enhancing the performance of paints and coatings. The compound facilitates oxidative polymerization reactions, which are crucial for curing processes in protective coatings .

Key Benefits :

  • Improved drying times compared to traditional cobalt-based driers.
  • Lower leaching of manganese ions into the environment, which is beneficial for sustainability .

Catalysis in Polymerization

This compound serves as a catalyst in radical polymerization processes, particularly when activating alkyl hydroperoxides. This application is essential in producing polymers with specific characteristics for various industrial uses, including adhesives and sealants .

Case Study : A study comparing manganese and cobalt complexes demonstrated that manganese complexes could effectively initiate radical polymerizations while offering tunable kinetics through coordination chemistry . The presence of nitrogen ligands enhanced the catalytic efficiency of manganese complexes, making them competitive alternatives to cobalt catalysts.

Inks and Toners

The compound is also utilized in the formulation of inks and toners, where it acts as a drying agent. Its ability to facilitate rapid curing ensures that printed materials maintain quality and durability while reducing production times .

Comparative Performance

A comparative analysis of this compound with cobalt counterparts highlights its effectiveness:

  • Oxidative Polymerization : Manganese complexes showed comparable performance to cobalt complexes when modified with chelating ligands, indicating potential for enhanced efficiency in specific applications .
Catalyst TypeEfficiency (Relative)Notes
Cobalt(II) 2-EthylhexanoateHighTraditional drier with good performance
Manganese(II) 2-EthylhexanoateModerateImproved with nitrogen ligand modification

Safety and Environmental Considerations

While this compound has beneficial applications, safety data indicates potential hazards:

  • Toxicity : Classified as harmful if ingested and can cause skin irritation. It is also suspected of reproductive toxicity .
  • Environmental Impact : Lower leaching rates compared to cobalt compounds reduce environmental risks associated with metal contamination in water systems .

Mechanism of Action

The mechanism by which manganese 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In oxidation reactions, it facilitates the formation of radicals, which then participate in further chemical transformations. The compound’s manganese center plays a crucial role in these reactions, cycling between different oxidation states to promote the formation and decomposition of reactive intermediates .

Comparison with Similar Compounds

Manganese 2-ethylhexanoate stands out due to its balance of catalytic efficiency and safety, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Manganese 2-ethylhexanoate (Mn(2-EHA)₂) is a manganese salt of 2-ethylhexanoic acid, widely studied for its catalytic properties and biological activities. This article reviews the biological activity of Mn(2-EHA)₂, focusing on its antioxidant potential, interactions with biomolecules, and implications in various applications.

This compound is synthesized through the reaction of manganese sulfate with 2-ethylhexanoic acid. The general reaction can be represented as follows:

MnSO4+2C8H16O2 C8H15O2)2Mn+Na2SO4\text{MnSO}_4+2\text{C}_8\text{H}_{16}\text{O}_2\rightarrow \text{ C}_8\text{H}_{15}\text{O}_2)_2\text{Mn}+\text{Na}_2\text{SO}_4

This compound exists primarily in its dissociated form in solution, comprising manganese cations and 2-ethylhexanoate anions, which contributes to its biological activity .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Mn(2-EHA)₂. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of Mn(2-EHA)₂ was assessed using the ABTS radical scavenging assay, where it demonstrated significant scavenging capabilities compared to standard antioxidants like Trolox.

Table 1: Antioxidant Activity of Mn(2-EHA)₂

CompoundABTS Scavenging Activity (%)
Mn(2-EHA)₂99.63 ± 0.07
Trolox91.8 ± 0.17

The results indicate that Mn(2-EHA)₂ exhibits superior antioxidant activity, suggesting its potential role in preventing oxidative damage in biological systems .

DNA and Serum Albumins

The interaction of Mn(2-EHA)₂ with biomolecules such as DNA and serum albumins has been investigated using various spectroscopic techniques. Studies show that Mn(2-EHA)₂ can intercalate with calf-thymus DNA, affecting its viscosity and fluorescence properties. This interaction suggests a mechanism by which Mn(2-EHA)₂ could influence cellular processes at the molecular level.

Table 2: Binding Affinity of Mn(2-EHA)₂ with Biomolecules

BiomoleculeMethodologyObserved Effect
Calf-thymus DNAViscosity measurementsIncreased viscosity
Bovine serum albuminFluorescence emission spectroscopyAltered fluorescence intensity

These findings indicate that Mn(2-EHA)₂ may play a role in modulating biological pathways through its interactions with nucleic acids and proteins .

Catalytic Activity in Biological Contexts

Manganese complexes, including Mn(2-EHA)₂, have been explored for their catalytic properties in various chemical reactions, particularly in polymerization processes. The compound has shown effectiveness as a catalyst for the oxidative polymerization of linseed oil, enhancing the drying process of paints and coatings.

Case Study: Oxidative Polymerization of Linseed Oil

In a comparative study between cobalt(II) and manganese(II) carboxylates, it was found that manganese complexes exhibited superior catalytic efficiency when modified with chelating ligands. This suggests that Mn(2-EHA)₂ could be optimized for industrial applications while also providing insights into its biological interactions through similar mechanisms .

Safety and Toxicological Profile

The safety profile of Mn(2-EHA)₂ has been assessed through various studies. It is generally considered non-irritating to skin based on animal testing; however, it has been classified as an eye irritant. Understanding these properties is crucial for evaluating its use in consumer products .

Properties

CAS No.

15956-58-8

Molecular Formula

C16H32MnO4

Molecular Weight

343.36 g/mol

IUPAC Name

2-ethylhexanoic acid;manganese

InChI

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

MIMZZKDIKWTJKB-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O.[Mn+2]

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Mn]

Key on ui other cas no.

15956-58-8

physical_description

Solid;  [ECHA REACH Registrations]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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